5-Decyne
Overview
Description
Its chemical formula is C₁₀H₁₈ , and it has a molar mass of approximately 138.25 g/mol . This compound is part of the alkyne family, which is known for its unsaturated hydrocarbons containing at least one triple bond. 5-Decyne is a symmetrical dialkylacetylene derivative, making it a valuable compound in various chemical reactions and applications .
Scientific Research Applications
5-Decyne finds applications in various scientific research fields due to its unique chemical properties :
Chemistry: It is used as a starting material in organic synthesis for producing polymers, pharmaceuticals, and specialty chemicals.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Decyne can be synthesized through several methods. Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne . Additionally, this compound can be prepared from 1-hexyne .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where vicinal dihalides are treated with strong bases to eliminate hydrogen halides and form the alkyne. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Decyne undergoes various chemical reactions, including hydrogenation, halogenation, and hydrohalogenation . These reactions are facilitated by the presence of the carbon-carbon triple bond, which is highly reactive.
Common Reagents and Conditions:
Hydrogenation: In the presence of a catalyst such as palladium on carbon (Pd/C), this compound can be hydrogenated to form decane.
Halogenation: Halogens like bromine or chlorine can react with this compound to form dihaloalkanes.
Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) can add across the triple bond to form haloalkanes.
Major Products Formed:
Hydrogenation: Decane
Halogenation: Dihaloalkanes
Hydrohalogenation: Haloalkanes
Mechanism of Action
The mechanism of action of 5-Decyne involves its highly reactive carbon-carbon triple bond. This bond can participate in various addition reactions, where reagents add across the triple bond to form new compounds . The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrogenation reactions, the triple bond is reduced to a single bond, forming an alkane.
Comparison with Similar Compounds
5-Decyne is part of a group of symmetric alkynes, including 4-octyne, 3-hexyne, and 2-butyne . Compared to these compounds, this compound is unique due to its specific carbon chain length and the position of the triple bond. This uniqueness influences its reactivity and the types of reactions it can undergo. Similar compounds include:
- 4-Octyne
- 3-Hexyne
- 2-Butyne
- 1-Decyne
- 1-Octyne
- 1-Hexyne
These compounds share the characteristic carbon-carbon triple bond but differ in their carbon chain lengths and the positions of the triple bond, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
dec-5-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBQJUFCNOLNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173038 | |
Record name | 5-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1942-46-7 | |
Record name | 5-Decyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1942-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-DECYNE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Decyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-DECYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G1AII0AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-decyne?
A1: The molecular formula of this compound is C10H18. Its molecular weight is 138.26 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: Yes, this compound exhibits a characteristic Raman shift in the frequency near 2200 cm-1. This shift, attributed to the carbon-carbon triple bond, has been reported to be -38 cm-1 for this compound. []
Q3: Has this compound been used in the synthesis of polymers?
A3: Yes, this compound has been successfully polymerized using tungsten hexachloride/tetraphenyltin (WCl6/Ph4Sn) as a catalyst. This surface-directed polymerization technique allows for the growth of disubstituted polyacetylene brushes from modified silicon and quartz surfaces. []
Q4: Can this compound participate in cycloaddition reactions?
A4: Yes, this compound has been shown to react with triarylphosphines in the presence of palladium catalysts. This reaction leads to the formation of bicycle[5.3.0]decane derivatives through a cycloaddition mechanism, with this compound selectively favoring this pathway over cyclopentadiene formation. []
Q5: Has this compound been used to study the selectivity of catalytic reactions?
A5: Yes, this compound was used as a substrate to investigate the selective semihydrogenation of alkynes to alkenes on shape-controlled palladium (Pd) nanocrystals. The study revealed that cubic Pd nanocrystals, with exposed {100} facets, exhibited higher alkene selectivity (>90%) compared to a commercial Pd/C catalyst (75-90%) when this compound was used as a substrate. []
Q6: Does the reactivity of this compound in catalytic reactions depend on the catalyst?
A6: Yes, the reactivity of this compound can be significantly influenced by the catalyst system employed. For instance, while this compound shows negligible reactivity in the presence of (arylimido)niobium(V)–alkylidene complex catalysts under specific conditions, it undergoes efficient homocoupling in the presence of a TaCl5-Mg reagent system, highlighting the importance of catalyst choice in controlling reaction outcomes. [, ]
Q7: Is there any information available regarding the toxicity of this compound?
A7: While the provided abstracts do not delve into the specific toxicological profile of this compound, one study mentions that 2,4,7,9-tetramethyl-5-decyne-4,7-diol, a derivative of this compound, was deemed the "chemical of most concern" due to its high concentrations in wastewater treatment plants and the environment, persistence, and potential for bioaccumulation. []
Q8: How can this compound and its derivatives be detected and quantified?
A8: Several analytical techniques have been employed to study this compound and its derivatives. Gas chromatography (GC), coupled with mass spectrometry (GC-MS), is a common method used for identification and quantification. [, ] Additionally, solid-phase microextraction (SPME) coupled with GC/MS has been used to analyze the volatile metabolites of sea bass, detecting 2,4,7,9-tetramethyl-5-decyne-4,7-diol as a potential contaminant. []
Q9: Are there specific analytical methods for studying the adsorption behavior of this compound derivatives?
A9: Yes, the adsorption of acetylenic diol-based surfactants, derivatives of 2,4,7,9-tetramethyl-5-decyne-4,7-diol, has been studied using techniques like Langmuir adsorption isotherms. These studies help understand the orientation and behavior of these molecules at hydrophobic surfaces. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.